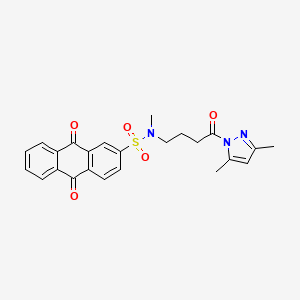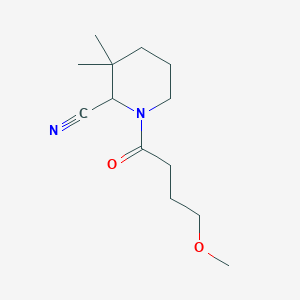
1-(4-Methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MDPV and is a synthetic cathinone. MDPV is a potent stimulant that has been found to have a similar effect to cocaine and amphetamines.
Mechanism Of Action
MDPV works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by binding to the transporters that are responsible for reuptake of these neurotransmitters. This leads to an increase in the release of these neurotransmitters, which results in the stimulant effects of MDPV.
Biochemical And Physiological Effects
MDPV has been found to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also causes vasoconstriction and can lead to seizures, psychosis, and death. MDPV has been found to have a high potential for abuse and addiction.
Advantages And Limitations For Lab Experiments
MDPV has been used in lab experiments to study its effects on the central nervous system. It has been found to be a useful tool for studying the dopamine, norepinephrine, and serotonin systems. However, the use of MDPV in lab experiments is limited due to its potential for abuse and addiction.
Future Directions
There are several future directions for research on MDPV. One area of research is the development of new compounds that have similar effects to MDPV but with fewer side effects. Another area of research is the development of treatments for addiction to MDPV and other synthetic cathinones. Additionally, more research is needed to understand the long-term effects of MDPV on the brain and body.
Synthesis Methods
MDPV can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of piperonal with methylamine to produce N-methyl-1-(4-methoxyphenyl)-2-propanone. The resulting compound is then reacted with hydroxylamine to produce MDPV. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium cyanoborohydride. The Mannich reaction involves the reaction of 4-methoxybenzaldehyde, acetone, and piperidine to produce MDPV.
Scientific Research Applications
MDPV has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the dopamine transporter, which leads to the release of dopamine in the brain. MDPV has also been found to have an effect on the norepinephrine and serotonin transporters. This compound has been studied for its potential use in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
1-(4-methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2)7-5-8-15(11(13)10-14)12(16)6-4-9-17-3/h11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZCWVQOPTWSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)CCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybutanoyl)-3,3-dimethylpiperidine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

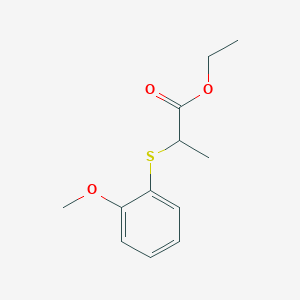
![potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate](/img/structure/B2561543.png)
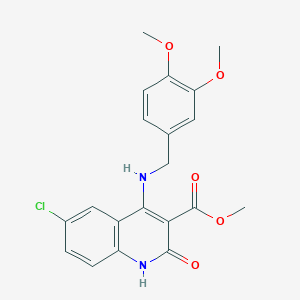
![2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B2561546.png)
![N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)
![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2561548.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2561549.png)
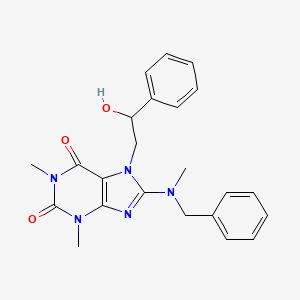
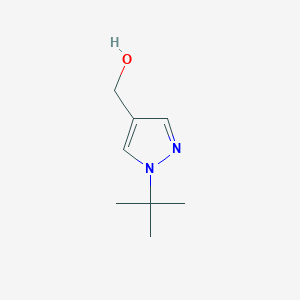
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)
![1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2561559.png)
![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)
![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)
